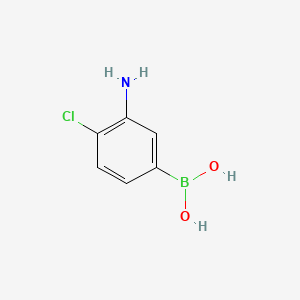

3-Amino-4-chlorophenylboronic acid

Übersicht

Beschreibung

3-Amino-4-chlorophenylboronic acid is an organoboron compound with the molecular formula C6H7BClNO2 and a molecular weight of 171.39 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to a phenyl ring, along with a boronic acid group (-B(OH)2). It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

The synthesis of 3-Amino-4-chlorophenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-Amino-4-chlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents

3-Amino-4-chlorophenylboronic acid has been investigated for its potential as an anticancer agent. Boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies indicate that derivatives of phenylboronic acids can induce apoptosis in cancer cells by disrupting protein homeostasis .

Case Study: Boronated Enzymes

Research has demonstrated that attaching boronic acid moieties to enzymes can enhance their cellular uptake. For instance, the enzyme RNase A was boronated with 5-amino-2-hydroxymethylphenylboronic acid, leading to a fivefold increase in uptake compared to non-boronated controls. This approach illustrates the potential of boronated compounds in targeted drug delivery systems .

Materials Science

Synthesis of Organic Materials

this compound serves as a building block for synthesizing various organic materials, including polymers and small molecules. Its ability to form stable complexes with other organic compounds makes it valuable in creating new materials with tailored properties.

| Material Type | Application |

|---|---|

| Polymers | Used in the synthesis of conductive polymers for electronic applications |

| Small Molecules | Precursors for synthesizing biologically active compounds |

Biochemical Tools

Molecular Recognition

Boronic acids are known for their ability to selectively bind diols and sugars, making them useful in biochemical assays and sensors. The unique binding properties of this compound allow it to act as a receptor for various biomolecules, facilitating the development of biosensors for glucose and other metabolites .

Case Study: Glucose Sensors

Recent advancements have utilized boronic acid derivatives in the design of glucose sensors. The interaction between glucose and boronic acids can be exploited to create sensitive detection systems that operate based on changes in fluorescence or electrochemical signals.

Organic Synthesis

Cross-Coupling Reactions

this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds. These reactions are essential for developing pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Facilitates the formation of C-C bonds between aryl halides and boronic acids |

Wirkmechanismus

The mechanism of action of 3-Amino-4-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The amino and chlorine groups can also interact with various molecular targets, influencing the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-chlorophenylboronic acid can be compared with other similar compounds, such as:

4-Amino-3-chlorophenylboronic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.

3-Chloro-4-fluorophenylboronic acid: Contains a fluorine atom instead of an amino group, leading to different chemical properties and uses.

4-Aminophenylboronic acid: Lacks the chlorine atom, which can influence its reactivity in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Biologische Aktivität

3-Amino-4-chlorophenylboronic acid (CAS: 850689-36-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHBClNO

- Molecular Weight : 171.39 g/mol

- Purity : Typically ≥ 97%

- Structural Features : Contains an amino group and a chlorinated phenyl ring, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

-

Anticancer Activity :

- Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in tumor cells, particularly in hematological malignancies .

- A study indicated that boronic acids could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

-

Antibacterial and Antiviral Properties :

- Research has shown that boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication, making them potential candidates for developing new antibiotics and antivirals .

- Specific studies have highlighted their effectiveness against various pathogens, including those resistant to conventional treatments .

-

Role in Protein Degradation :

- This compound is being explored as a building block for PROTAC (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins involved in disease processes . This approach could revolutionize treatment strategies for diseases such as cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A notable study investigated the combination of this compound with bortezomib in treating multiple myeloma. The results demonstrated a synergistic effect, leading to increased apoptosis rates compared to either agent alone. This finding supports the potential of boronic acids as adjunct therapies in oncology .

Co-crystallization Studies

Recent co-crystallization experiments involving this compound with various pharmaceutical compounds revealed insights into its structural properties and interactions at the molecular level. These studies are crucial for understanding how modifications of boronic acids can enhance their biological activities and therapeutic profiles .

Eigenschaften

IUPAC Name |

(3-amino-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGAGFPHVVBHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402116 | |

| Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850689-36-0 | |

| Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.